Aeruginosin 103-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

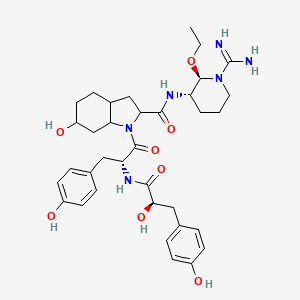

Aeruginosin 103-A, also known as this compound, is a useful research compound. Its molecular formula is C35H48N6O8 and its molecular weight is 680.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Serine Proteases

Aeruginosin 103-A has been identified as a potent inhibitor of human trypsins, which are serine proteases involved in various physiological processes. Research indicates that it exhibits selective inhibition against human trypsin-2 and trypsin-3, with IC50 values of 4.7 nM and 11.5 nM, respectively . The ability to inhibit these enzymes suggests potential applications in treating conditions associated with aberrant protease activity, such as certain cancers.

Table 1: Inhibition Potency of this compound Against Human Trypsins

| Enzyme | IC50 Value (nM) |

|---|---|

| Human Trypsin-1 | 104 |

| Human Trypsin-2 | 4.7 |

| Human Trypsin-3 | 11.5 |

Cancer Research

The inhibition of trypsin-3 by this compound has implications for cancer therapy, particularly in prostate cancer where trypsin-3 is overexpressed. Studies have shown that this compound can inhibit the invasion of aggressive prostate cancer cells without affecting cell proliferation . This property makes it a promising lead compound for developing anti-invasive drugs targeting cancers associated with high levels of trypsin-3.

Cyanobacterial Blooms

This compound is produced by cyanobacteria, which can form harmful algal blooms in aquatic environments. Understanding the production and effects of this compound is essential for managing water quality and mitigating risks associated with cyanobacterial toxins . Its cardiotoxic potential has been predicted, indicating that monitoring Aeruginosin levels could be crucial in assessing the health risks posed by cyanobacterial blooms .

Table 2: Toxicological Profile of this compound

| Toxicity Type | Risk Level |

|---|---|

| Cardiotoxicity | Moderate |

| Skin Sensitization | Weak |

Drug Development

The structural diversity within the aeruginosin family presents opportunities for drug development. This compound's unique mechanism of action as a serine protease inhibitor can inspire the design of novel therapeutic agents aimed at specific proteases involved in disease processes . The ongoing research into the biosynthetic pathways of aeruginosins may lead to the discovery of new variants with enhanced potency or selectivity .

Bioassays and Screening

This compound can be utilized in bioassays to screen for protease inhibitors or to study enzyme mechanisms in vitro. Its activity against human trypsins can serve as a benchmark for evaluating other compounds' efficacy in inhibiting serine proteases.

Case Study 1: Prostate Cancer Cell Invasion Inhibition

A study demonstrated that this compound effectively inhibited the invasion of PC-3M prostate cancer cells while not affecting their proliferation rates. This finding suggests that Aeruginosin could be developed into a targeted therapy that minimizes side effects associated with traditional chemotherapies .

Case Study 2: Environmental Monitoring

Research on the toxicity profiles of various cyanotoxins highlighted this compound's cardiotoxic potential, emphasizing its relevance in environmental health assessments . Monitoring its levels during cyanobacterial blooms can help predict potential health risks to aquatic life and humans.

Propiedades

Fórmula molecular |

C35H48N6O8 |

|---|---|

Peso molecular |

680.8 g/mol |

Nombre IUPAC |

N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

InChI |

InChI=1S/C35H48N6O8/c1-2-49-34-26(4-3-15-40(34)35(36)37)38-31(46)29-18-22-9-14-25(44)19-28(22)41(29)33(48)27(16-20-5-10-23(42)11-6-20)39-32(47)30(45)17-21-7-12-24(43)13-8-21/h5-8,10-13,22,25-30,34,42-45H,2-4,9,14-19H2,1H3,(H3,36,37)(H,38,46)(H,39,47)/t22?,25?,26-,27+,28?,29?,30+,34+/m0/s1 |

Clave InChI |

ZHFMOYWZDUNUOY-IQYNOVPGSA-N |

SMILES isomérico |

CCO[C@@H]1[C@H](CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)O |

SMILES canónico |

CCOC1C(CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)O)O |

Sinónimos |

aeruginosin 103-A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.